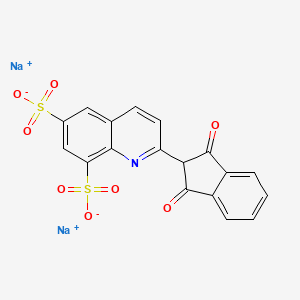

C.I. Acid yellow 3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

C.I. Acid Yellow 3 (CAS: 8004-92-0), commonly known as Quinoline Yellow WS, is a synthetic, highly water-soluble anionic dye belonging to the quinophthalone class. Structurally, it is a mixture of sodium salts comprising primarily disulfonates, alongside mono- and trisulfonates, of 2-(2-quinolyl)indan-1,3-dione [1]. Unlike its spirit-soluble precursor, this sulfonated variant is engineered specifically for aqueous compatibility, boasting a water solubility of approximately 225 g/L at 20 °C [2]. With an absorption maximum (λmax) in the 412–416 nm range, it provides a distinct bright greenish-yellow hue . For procurement professionals and formulation scientists, C.I. Acid Yellow 3 is prioritized when a non-azo, highly water-soluble colorant is required for pharmaceutical excipients, cosmetic formulations, and specialized diagnostic assay manufacturing where precise optical properties and structural stability are paramount.

Substituting C.I. Acid Yellow 3 with closely related yellow dyes typically results in catastrophic formulation or regulatory failures. Attempting to use its direct unsulfonated precursor, Quinoline Yellow SS (Solvent Yellow 33), in aqueous systems fails immediately due to its profound insolubility (<1 mg/L in water), making it strictly suitable for nonpolar organic solvents and lipid-based matrices [1]. Conversely, substituting with the ubiquitous water-soluble benchmark Tartrazine (C.I. Acid Yellow 23) introduces an azo (-N=N-) linkage into the formulation [2]. Azo dyes are susceptible to reductive cleavage in certain chemical or biological environments, potentially yielding aromatic amines, whereas the quinophthalone backbone of Acid Yellow 3 remains intact under these specific reducing conditions. Furthermore, the optical shift from Acid Yellow 3 (~413 nm) to Tartrazine (~425 nm) alters the spectral transmission, which is unacceptable in precision optical filters and diagnostic assays [3].

Aqueous Processability: Sulfonation-Driven Solubility Enhancement

The procurement of C.I. Acid Yellow 3 is primarily driven by its exceptional aqueous solubility compared to its unsulfonated analog. Quantitative data demonstrates that the introduction of sulfonate groups (primarily disulfonates) yields a water solubility of approximately 225 g/L at 20 °C[1]. In stark contrast, the unsulfonated baseline, Quinoline Yellow SS (Solvent Yellow 33), exhibits a water solubility of less than 1 mg/L [2]. This >200,000-fold increase in solubility is the definitive factor dictating its use in aqueous pharmaceutical syrups, hydrogels, and water-based diagnostic stains.

| Evidence Dimension | Aqueous Solubility Limit at 20 °C |

| Target Compound Data | ~225 g/L (C.I. Acid Yellow 3) |

| Comparator Or Baseline | < 1 mg/L (Quinoline Yellow SS / Solvent Yellow 33) |

| Quantified Difference | >200,000-fold increase in water solubility |

| Conditions | Aqueous solution at 20 °C |

This massive solubility differential dictates whether the dye can be processed in mainstream aqueous manufacturing workflows or requires specialized organic solvent handling.

Optical Precision: Absorption Maximum and Molar Absorptivity vs. Azo Benchmarks

For applications requiring specific optical filtering, such as diagnostic assays and microscopy, C.I. Acid Yellow 3 provides a distinct spectral profile compared to the standard yellow azo dye, Tartrazine. Acid Yellow 3 exhibits an absorption maximum (λmax) at 413 nm with a molar extinction coefficient (ε) of approximately 22,700 M⁻¹ cm⁻¹ in aqueous media[1]. Tartrazine, conversely, peaks at ~425 nm and typically exhibits a higher extinction coefficient (>30,000 M⁻¹ cm⁻¹) characteristic of azo linkages [2]. The ~12 nm blue-shift and specific absorptivity of Acid Yellow 3 allow for precise color tuning (often described as a 'greenish-yellow' hue) that Tartrazine cannot replicate.

| Evidence Dimension | Absorption Maximum (λmax) and Extinction Coefficient (ε) |

| Target Compound Data | λmax = 413 nm; ε ≈ 22,700 M⁻¹ cm⁻¹ |

| Comparator Or Baseline | Tartrazine (λmax ≈ 425 nm; ε > 30,000 M⁻¹ cm⁻¹) |

| Quantified Difference | 12 nm blue-shift and ~25% lower molar absorptivity |

| Conditions | Aqueous buffer (PBS/Water) at ambient temperature |

This spectral difference is critical for buyers formulating optical filters, microscopy stains, or cosmetic products where the exact greenish-yellow transmission profile is required.

Chemical Stability: Resistance to Azo-Reductive Cleavage

A critical procurement differentiator for C.I. Acid Yellow 3 is its quinophthalone structural backbone, which lacks the azo (-N=N-) bond found in standard substitutes like Tartrazine (Acid Yellow 23) [1]. In formulation environments containing reducing agents (or in specific biological assays), azo dyes undergo reductive cleavage to form substituted aromatic amines (e.g., sulfanilic acid derivatives from Tartrazine) [2]. Acid Yellow 3 is structurally immune to azo-reductase activity and chemical azo-reduction, maintaining its chromophore integrity and avoiding the generation of aromatic amine byproducts under these specific conditions.

| Evidence Dimension | Susceptibility to Azo-Reductive Cleavage |

| Target Compound Data | Resistant (0% azo cleavage products due to quinophthalone structure) |

| Comparator Or Baseline | Tartrazine (Susceptible to cleavage yielding aromatic amines) |

| Quantified Difference | Absolute presence vs. absence of azo-cleavage vulnerability |

| Conditions | Reducing chemical environments or azo-reductase biological assays |

Procurement teams select this compound when formulation stability in reducing environments is required or when strict avoidance of azo-derived aromatic amines is mandated.

Aqueous Pharmaceutical and Cosmetic Formulations

Due to its >200,000-fold higher water solubility compared to Quinoline Yellow SS, C.I. Acid Yellow 3 is the mandatory choice for aqueous-based manufacturing. It is heavily procured for coloring liquid pharmaceutical excipients, mouthwashes, and water-based cosmetics where lipid-soluble dyes would precipitate or fail to disperse uniformly [1].

Diagnostic Assay Manufacturing and Histology

Leveraging its specific absorption maximum at 413 nm and molar extinction coefficient of ~22,700 M⁻¹ cm⁻¹, this dye is utilized in the manufacturing of diagnostic assays and histological stains. It is chosen over Tartrazine when a precise greenish-yellow optical filter is required to maximize signal-to-noise ratios in specific spectrophotometric or microscopic evaluations [2].

Non-Azo Coloration in Reducing Environments

In industrial or laboratory formulations that contain mild reducing agents, or in biological models with high reductase activity, C.I. Acid Yellow 3 is selected to replace azo dyes like Tartrazine. Its quinophthalone backbone prevents the reductive cleavage that would otherwise degrade the colorant and release unwanted aromatic amine byproducts [3].

Purity

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Odor

Decomposition

Appearance

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2096 of 2170 companies (only ~ 3.4% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Vapor Pressure

Other CAS

1803038-62-1

Absorption Distribution and Excretion

Quinoline Yellow is absorbed from the gastro-intestinal tract to only a small extent in rats and dogs, and most of an orally administered dose is excreted unchanged.

Wikipedia

Use Classification

Methods of Manufacturing

Quinoline Yellow is manufactured by sulphonating 2-(2-quinolyl)indane-1,3-dione or a mixture containing about two-thirds 2-(2-quinolyl)indane-1,3-dione and one third 2-(2-(6- methylquinolyl))indane-1,3-dione.

General Manufacturing Information

Color additives were initially regulated in the United States under the U.S. Department of Agriculture's (USDA) Bureau of Chemistry. In 1906, the Food and Drugs Act was passed by Congress, which prohibited the use of poisonous or deleterious colors in confectionery and the coloring or staining of food to conceal damage or inferiority. In 1927, responsibility of the Food and Drugs Act was transferred to FDA. Increasing government oversight, the Federal Food, Drug, and Cosmetic Act (FFDCA) was passed in 1938 and established the three following categories for colors: FD&C: colors used in foods, drugs and cosmetics; D&C: colors used in drugs and cosmetics when in contact with mucous membranes or ingested; and Ext. D&C: colors used in products applied externally.

D&C Yellow No. 13 is a water soluble anionic dye.

The name D&C Yellow No. 10 can be used only when applied to batches of color that have been certified according to the United States certification regulations. The CFTA Adopted Name for non-certified batches of this color is Acid Yellow 3.

Analytic Laboratory Methods

Acid Blue 9, Acid Violet 17, Quinoline Yellow, Acid Red 51, Acid Red 87, and Acid Red 92 along with N-benzyl-N-ethylaniline sulfonic acid (BEASA), a synthetic precursor, were identified and measured in colored wastewater samples from a municipal treatment plant. Continuous flow fast-atom bombardment mass spectrometry was used to analyze BEASA. Liquid chromatography with ultraviolet detection was used to analyze the other dyes, but its lack of selectivity required prior isolation of the analytes from interfering compounds by solid-phase extraction onto C18 extraction disks and onto cartridges packed with strong anion-exchange resins...

Dates

2: National Toxicology Program . NTP Toxicology and Carcinogenesis Studies of D&C Yellow No. 11 (CAS No. 8003-22-3) in F344/N Rats (Feed Studies). Natl Toxicol Program Tech Rep Ser. 1997 Apr;463:1-190. PubMed PMID: 12587013.

3: National Toxicology Program . NTP Toxicology and Carcinogenesis Studies of Turmeric Oleoresin (CAS No. 8024-37-1) (Major Component 79%-85% Curcumin, CAS No. 458-37-7) in F344/N Rats and B6C3F1 Mice (Feed Studies). Natl Toxicol Program Tech Rep Ser. 1993 Aug;427:1-275. PubMed PMID: 12616304.